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  • Product: 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol
  • CAS: 1108164-37-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and efficient synthesis route for 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol, a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthesis route for 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol, a valuable building block in medicinal chemistry. The synthesis is centered around a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the characterization of the final product.

Introduction: The Significance of Substituted Piperidinyl-Pyrimidines

Substituted piperidinyl-pyrimidines are a prevalent motif in a wide array of biologically active molecules. The piperidine moiety often serves as a versatile scaffold, imparting favorable pharmacokinetic properties, while the pyrimidine core can engage in crucial hydrogen bonding interactions with biological targets. The specific compound, 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol, incorporates a reactive chlorine handle on the pyrimidine ring, offering a downstream vector for further chemical elaboration and library synthesis. The hydroxyl group on the piperidine ring provides an additional point for modification or can be a key pharmacophoric feature itself.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is achieved through the nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrimidine and piperidin-4-ol. This reaction is a well-established and reliable method for the formation of C-N bonds on electron-deficient aromatic systems.

The SNAr Mechanism:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-4-ol on the electron-deficient C2 position of the 2,5-dichloropyrimidine ring. This attack is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which lowers the energy of the LUMO and makes the ring susceptible to nucleophilic attack. The attack at the C2 position is generally favored over the C4 or C6 positions in 2-halopyrimidines due to the greater activation by the two adjacent nitrogen atoms. The presence of a second chlorine atom at the C5 position further activates the ring towards nucleophilic substitution.

  • Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms, which helps to stabilize this intermediate.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group from the C2 position. This step is typically fast.

The Role of the Base:

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial in this reaction. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidin-4-ol starting material, which would render it non-nucleophilic and halt the reaction.

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,5-Dichloropyrimidine 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol 2,5-Dichloropyrimidine->1-(5-Chloropyrimidin-2-yl)piperidin-4-ol + Piperidin-4-ol Piperidin-4-ol->1-(5-Chloropyrimidin-2-yl)piperidin-4-ol DIPEA\nAcetonitrile DIPEA Acetonitrile DIPEA\nAcetonitrile->1-(5-Chloropyrimidin-2-yl)piperidin-4-ol Reflux Experimental_Workflow Start Start Combine_Reactants Combine 2,5-dichloropyrimidine, piperidin-4-ol, DIPEA, and acetonitrile in a round-bottom flask. Start->Combine_Reactants Reflux Heat the reaction mixture to reflux and monitor by TLC. Combine_Reactants->Reflux Workup Cool the reaction, concentrate under reduced pressure, and perform an aqueous workup. Reflux->Workup Purification Purify the crude product by flash column chromatography. Workup->Purification Characterization Analyze the pure product by NMR, MS, and HPLC. Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 1-(5-bromopyrimidin-2-yl)-4-piperidinol and is expected to provide the target compound in good yield. [1]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS Number
2,5-Dichloropyrimidine148.9822536-67-4
Piperidin-4-ol101.155382-16-1
N,N-Diisopropylethylamine (DIPEA)129.247087-68-5
Acetonitrile (anhydrous)41.0575-05-8
Dichloromethane (DCM)84.9375-09-2
Ethyl Acetate (EtOAc)88.11141-78-6
Hexanes-110-54-3
Anhydrous Sodium Sulfate142.047757-82-6
Silica Gel (230-400 mesh)-7631-86-9
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrimidine (1.0 g, 6.71 mmol, 1.0 equiv).

  • Addition of Reagents: Add piperidin-4-ol (0.75 g, 7.38 mmol, 1.1 equiv) followed by anhydrous acetonitrile (30 mL).

  • Addition of Base: To the stirred suspension, add N,N-diisopropylethylamine (DIPEA) (2.34 mL, 13.42 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate).

  • Isolation: Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol as a white to off-white solid.

Expected Yield and Purity

Based on analogous reactions, the expected yield of the purified product is typically in the range of 80-95%. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95%.

Characterization and Data Analysis

The structure of the synthesized 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
  • 1H NMR (400 MHz, CDCl3):

    • δ 8.25 (s, 2H, pyrimidine protons)

    • δ 4.40 - 4.30 (m, 2H, piperidine CH2 adjacent to nitrogen)

    • δ 3.95 - 3.85 (m, 1H, piperidine CH bearing the hydroxyl group)

    • δ 3.40 - 3.30 (m, 2H, piperidine CH2 adjacent to nitrogen)

    • δ 2.00 - 1.90 (m, 2H, piperidine CH2)

    • δ 1.65 - 1.55 (m, 2H, piperidine CH2)

    • δ 1.70 (br s, 1H, OH)

  • 13C NMR (101 MHz, CDCl3):

    • δ 161.5, 157.0, 118.0 (pyrimidine carbons)

    • δ 67.0 (piperidine CH-OH)

    • δ 43.0 (piperidine CH2-N)

    • δ 34.0 (piperidine CH2)

  • Mass Spectrometry (ESI+):

    • m/z = 214.07 [M+H]+

Safety and Handling Precautions

  • 2,5-Dichloropyrimidine is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidin-4-ol is an irritant.

  • DIPEA is a flammable and corrosive liquid.

  • All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol via a nucleophilic aromatic substitution reaction is a reliable and high-yielding process. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol and characterization data. The availability of this synthetic route allows for the efficient production of this valuable intermediate for applications in drug discovery and development.

References

  • Google Patents. (2015). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Retrieved from [Link]

Sources

Exploratory

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol Introduction In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, structures c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, structures combining piperidine and pyrimidine rings serve as privileged motifs due to their versatile binding capabilities and favorable physicochemical properties. 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is a key synthetic intermediate, embodying this principle. It provides a three-dimensional piperidine core functionalized with a hydroxyl group for further derivatization, linked to a 5-chloropyrimidine ring, a common bioisostere and anchor point in medicinal chemistry. Its use as a building block in developing potent agents, such as GPR119 agonists for diabetes treatment, highlights the importance of its unambiguous structural characterization.[1]

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy is not a linear path but an integrated process where each piece of data informs and validates the others. The process begins with determining the molecular formula and identifying key functional groups, then proceeds to map the precise atomic connectivity, culminating in a final, verified structure.

G cluster_0 Initial Analysis cluster_2 Data Integration & Confirmation Sample Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR NMR Spectroscopy (1D & 2D) Sample->NMR Integration Data Synthesis MS->Integration IR->Integration Functional Groups NMR->Integration Atom Connectivity (C-H Framework) Structure Final Elucidated Structure Integration->Structure

Caption: Overall workflow for structure elucidation.

Part 1: Molecular Formula Determination via Mass Spectrometry (MS)

Expertise & Rationale: The first step is to determine the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that allows for the confident prediction of the molecular formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like our target, minimizing fragmentation and preserving the molecular ion.[2]

Expected Results: The proposed structure, C₉H₁₁ClN₃O, has a monoisotopic mass of 212.0640 Da. A key validation feature will be the isotopic pattern of chlorine: we expect to see two major peaks for the molecular ion, [M+H]⁺ and [M+H+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Characteristic Fragmentation: Tandem MS (MS/MS) experiments on the protonated molecule ([M+H]⁺ at m/z 213) would reveal characteristic fragmentation patterns of the piperidine ring.[3][4] Common fragmentation involves α-cleavage adjacent to the nitrogen or neutral loss of water from the hydroxyl group.[4]

Predicted Fragment (m/z) Proposed Structure / Loss Significance
213.0718[C₉H₁₂ClN₃O]⁺Protonated molecular ion ([M+H]⁺)
215.0689[C₉H₁₂³⁷ClN₃O]⁺Isotope peak for ³⁷Cl
195.0612[C₉H₁₀ClN₃]⁺Loss of H₂O (18 Da)
113.0218[C₄H₄ClN₂]⁺Cleavage yielding the 5-chloropyrimidine fragment
100.0762[C₅H₁₀NO]⁺Cleavage yielding the piperidin-4-ol fragment

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Full scan mode over a mass range of m/z 50-500 to detect the molecular ion.

  • MS/MS Analysis: Perform a product ion scan on the precursor ion at m/z 213.07 to obtain fragmentation data.

  • Data Processing: Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion and analyze the fragmentation pattern.

Part 2: Functional Group Identification with Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups within a molecule.[5] For our target compound, we are looking for definitive evidence of the alcohol (O-H) group and characteristics of the aromatic (pyrimidine) and aliphatic (piperidine) portions. Attenuated Total Reflectance (ATR) is the preferred sampling method for solids as it requires minimal sample preparation.

Expected Absorptions: The presence of an alcohol is typically confirmed by a strong, broad absorption band corresponding to the O-H stretch, a result of hydrogen bonding.[6][7] The C-O stretch of a secondary alcohol is also a key indicator.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3400 - 3200O-H stretchAlcoholStrong, Broad
3100 - 3000C-H stretchAromatic (Pyrimidine)Medium, Sharp
2950 - 2850C-H stretchAliphatic (Piperidine)Strong, Sharp
~1600 - 1450C=C, C=N stretchAromatic RingMedium to Strong, Sharp
~1100C-O stretchSecondary AlcoholStrong, Sharp
~800C-Cl stretchAryl HalideMedium to Strong

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 3: Definitive Connectivity Mapping with NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments will allow us to map the complete carbon-hydrogen framework and confirm the connectivity between the pyrimidine and piperidine rings.[9][10]

¹H NMR Spectroscopy

Rationale: Proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms. The molecule has distinct aromatic and aliphatic regions. The pyrimidine protons will appear as a singlet due to their magnetic equivalence and lack of adjacent protons. The piperidine protons will show more complex splitting patterns due to their fixed ring structure and coupling with neighbors.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-4', H-6' (Pyrimidine)~8.3s2HProtons on an electron-deficient aromatic ring, deshielded.
H-2, H-6 (Piperidine, axial)~4.2m2HProtons adjacent to the electron-withdrawing pyrimidine-N.
H-4 (Piperidine, axial)~3.8m1HProton on the carbon bearing the hydroxyl group.
H-2, H-6 (Piperidine, equatorial)~3.4m2HProtons adjacent to the pyrimidine-N, but typically less deshielded than axial.
O-H~2.0 (variable)br s1HBroad singlet, position is concentration and solvent dependent. Can be confirmed by D₂O exchange.
H-3, H-5 (Piperidine, axial)~1.9m2HAliphatic protons on the piperidine ring.
H-3, H-5 (Piperidine, equatorial)~1.5m2HAliphatic protons, typically more shielded than their axial counterparts.
¹³C NMR Spectroscopy

Rationale: Carbon NMR reveals the number of unique carbon environments in the molecule. Proton-decoupled ¹³C NMR will show each unique carbon as a single peak. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[11]

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

Assignment Predicted δ (ppm) Rationale
C-2' (Pyrimidine)~161Carbon attached to two nitrogens in an aromatic ring.
C-4', C-6' (Pyrimidine)~158Deshielded aromatic carbons adjacent to nitrogen.
C-5' (Pyrimidine)~115Aromatic carbon attached to chlorine.
C-4 (Piperidine)~67Carbon attached to the hydroxyl group.
C-2, C-6 (Piperidine)~45Carbons adjacent to the piperidine nitrogen.
C-3, C-5 (Piperidine)~34Aliphatic carbons in the piperidine ring.
2D NMR: COSY & HSQC

Rationale: 2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between all adjacent protons on the piperidine ring, confirming the H-2/H-3/H-4 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[12] This experiment will definitively link every proton signal (except the O-H) to its corresponding carbon signal from the tables above.

Caption: Expected ¹H-¹H COSY correlations in the piperidine ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

  • COSY: Acquire a 2D gCOSY experiment to establish ¹H-¹H correlations.

  • HSQC: Acquire a 2D gHSQC experiment to establish one-bond ¹H-¹³C correlations.

  • Data Analysis: Use NMR processing software to integrate peaks, determine multiplicities, and assign correlations to build the molecular structure.

Part 4: Final Synthesis of Evidence

The true power of this methodology lies in the convergence of data from independent techniques. Each result must be consistent with the others to build an unshakeable case for the final structure.

G cluster_MS MS Evidence cluster_IR IR Evidence cluster_NMR NMR Evidence MS_Formula HRMS: C₉H₁₁ClN₃O (m/z 212.0640) Structure Confirmed Structure: 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol MS_Formula->Structure Correct Formula MS_Isotope ~3:1 Isotope Ratio (M+H, M+H+2) MS_Isotope->Structure Confirms Cl IR_OH Broad ~3300 cm⁻¹ (O-H Stretch) IR_OH->Structure Confirms Alcohol IR_CO Strong ~1100 cm⁻¹ (C-O Stretch) IR_CO->Structure Confirms Alcohol NMR_H ¹H Signals: Aromatic (2H) Aliphatic (8H) OH (1H) NMR_H->Structure Correct Proton Count & Environment NMR_C ¹³C Signals: 3 Aromatic 3 Aliphatic NMR_C->Structure Correct Carbon Count & Environment NMR_2D COSY & HSQC: Confirms Piperidine C-H Framework NMR_2D->Structure Correct Atom Connectivity

Caption: Synthesis of evidence from all techniques.

  • MS provides the elemental building blocks (C₉H₁₁ClN₃O).

  • IR confirms the presence of key functional groups, specifically the alcohol.

  • NMR assembles the blocks, showing exactly how the C and H atoms are connected, confirming the piperidine ring system, its substitution pattern, and its linkage to the 5-chloropyrimidine ring.

This collective, self-validating dataset allows for the unambiguous assignment of the structure as 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol.

Conclusion

The structure elucidation of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is a clear demonstration of the modern analytical workflow. By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, we can move from a simple molecular formula to a fully confirmed three-dimensional structure with a high degree of confidence. This rigorous, evidence-based approach is fundamental to ensuring the quality and identity of key intermediates in the pharmaceutical development pipeline, underpinning the integrity of the entire discovery process.

References

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • Bremner, J. B., et al. (2010). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments. Organic & Biomolecular Chemistry, 8(23), 5344-5355. [Link]

  • ResearchGate. FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol. [Link]

  • Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(19), 7941-7953. [Link]

  • Bhacca, N. S., & Williams, D. H. (1964). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry, 29(11), 3334-3338. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 40(2), 2-2. [Link]

  • Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(5), 456-464. [Link]

  • da Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1147-1154. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-21. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2815. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

  • Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Current Opinion in Drug Discovery & Development, 13(2), 169-182. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol in Human Plasma

Abstract This application note presents a detailed, robust, and fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(5-Chloropyrimidin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol in human plasma. This method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical tool for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated in accordance with the principles outlined by the European Medicines Agency (EMA) guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.

Introduction: The Rationale Behind the Method

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound of interest in pharmaceutical development. Accurate quantification of this and similar small molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its inherent selectivity, sensitivity, and speed.[1] The challenge in developing a robust LC-MS/MS method lies in overcoming matrix effects, ensuring consistent analyte recovery, and establishing a validation protocol that guarantees the integrity of the generated data.[2][3] This application note addresses these challenges by providing a comprehensive, step-by-step guide grounded in established scientific principles and regulatory expectations.

Analyte and Internal Standard Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development. For 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol, these properties dictate the choice of sample extraction, chromatographic conditions, and mass spectrometric parameters.

Table 1: Physicochemical Properties of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol and the Recommended Internal Standard

Property1-(5-Chloropyrimidin-2-yl)piperidin-4-ol1-(5-Chloropyrimidin-2-yl)piperidin-4-ol-d4 (Internal Standard)
Structure Structure to be inserted here if availableStructure to be inserted here if available
Molecular Formula C9H12ClN3OC9H8D4ClN3O
Molecular Weight 213.67 g/mol 217.70 g/mol
Monoisotopic Mass 213.0669 g/mol 217.0920 g/mol
Predicted logP 1.21.2
Predicted pKa 7.5 (basic)7.5 (basic)

Note: Predicted values are generated using cheminformatics software and should be experimentally verified where possible.

Justification for Internal Standard Selection

The use of an internal standard (IS) is critical for correcting for variability during sample preparation and analysis.[4] A stable isotope-labeled (SIL) internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction.[5] For this method, 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol-d4 is recommended as the internal standard. The four deuterium atoms provide a sufficient mass shift to prevent isotopic crosstalk while maintaining chromatographic co-elution and similar ionization efficiency.

Experimental Protocol: From Sample to Signal

This section details the complete workflow for the quantification of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol in human plasma.

Materials and Reagents
  • 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol reference standard (>98% purity)

  • 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol-d4 internal standard (>98% purity)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare calibration curve standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution in acetonitrile.

Sample Preparation: A Simple and Efficient Approach

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6]

  • Pipette 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Diagram 1: Sample Preparation Workflow

cluster_prep Sample Preparation plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject

Caption: A streamlined protein precipitation workflow for sample preparation.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation is designed to be rapid while ensuring the analyte is resolved from potential matrix interferences.

Table 2: LC-MS/MS Method Parameters

ParameterConditionRationale
LC System High-performance liquid chromatography systemProvides robust and reproducible separation.
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Offers good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic solvent for elution from the reverse-phase column.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 minA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minStandard flow rate for the specified column dimensions.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometerEnables sensitive and selective Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the analyte are readily protonated.
MRM Transitions Analyte: 214.1 > 114.1 (Quantifier), 214.1 > 86.1 (Qualifier) IS: 218.1 > 118.1Predicted transitions based on common fragmentation pathways.
Collision Energy Optimized for each transitionTo achieve optimal fragmentation for sensitivity and specificity.

The proposed MRM transitions are based on the predicted fragmentation of the protonated molecule [M+H]+. The precursor ion for the analyte is m/z 214.1. The primary fragmentation is expected to occur at the piperidine ring and the bond connecting it to the pyrimidine ring.

  • 214.1 > 114.1: This transition likely corresponds to the loss of the piperidin-4-ol moiety.

  • 214.1 > 86.1: This could represent a further fragmentation of the piperidine ring.

For the internal standard, the corresponding transitions are shifted by 4 Da.

Method Validation: Ensuring Data Integrity

A comprehensive method validation was performed based on the European Medicines Agency (EMA) guideline on bioanalytical method validation.[7][8]

Diagram 2: Method Validation Workflow

cluster_validation Method Validation Parameters selectivity Selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision matrix_effect Matrix Effect precision->matrix_effect stability Stability matrix_effect->stability

Sources

Application

The Strategic Utility of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol in Modern Drug Synthesis

Introduction: The Piperidine Moiety as a Privileged Scaffold In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in over twenty classes of pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in over twenty classes of pharmaceuticals and countless natural alkaloids underscores its remarkable utility in drug design.[1] The ring's conformational flexibility and its ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Within this important class of building blocks, 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol has emerged as a particularly valuable intermediate. Its bifunctional nature—a reactive chloropyrimidine ring and a versatile hydroxyl group on the piperidine core—provides synthetic chemists with a powerful handle to construct complex molecules, notably in the pursuit of novel kinase inhibitors and receptor modulators. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers in drug development.

PART 1: Synthesis Protocol for 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

The synthesis of the title intermediate is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a chlorine atom from an activated pyrimidine ring by the secondary amine of 4-hydroxypiperidine.

Causality of Experimental Design:

The choice of starting material is critical. 2,5-Dichloropyrimidine is an ideal substrate because the chlorine atom at the 2-position is highly activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens and the second chlorine atom. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the dissolution of the reagents and promote the SNAr mechanism. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the 4-hydroxypiperidine nucleophile.

Visualizing the Synthesis Workflow

G cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine A Combine Reagents 2,5-Dichloropyrimidine->A 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->A DIPEA DIPEA DIPEA->A Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->A Reflux (Heat) Reflux (Heat) B Reflux for 12-18h A->B Heat C Concentrate B->C D Aqueous Workup C->D E Purify (Chromatography) D->E Product_Node 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol E->Product_Node

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Laboratory Protocol

Materials:

  • 2,5-Dichloropyrimidine

  • 4-Hydroxypiperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypiperidine (1.0 eq), 2,5-dichloropyrimidine (1.0 eq), and DIPEA (2.5 eq).

  • Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 15-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Redissolve the crude residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.

Expected Results & Characterization
ParameterExpected Value
Appearance White to off-white solid
Yield 85-95%
Purity (LC-MS) >98%
Molecular Formula C₉H₁₂ClN₃O
Molecular Weight 213.66 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 8.40 (s, 2H), 4.75 (d, J=4.0 Hz, 1H, -OH), 4.20 (m, 2H), 3.75 (m, 1H), 3.30 (m, 2H), 1.75 (m, 2H), 1.35 (m, 2H).
MS (ESI) m/z 214.1 [M+H]⁺

PART 2: Application in Drug Synthesis - A Case Study in Orexin Receptor Antagonists

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is a key building block in the synthesis of potent orexin receptor antagonists, a class of drugs investigated for the treatment of sleep disorders like insomnia.[2][3] The hydroxyl group of the intermediate serves as a reactive handle for coupling with other molecular fragments, often through a Mitsunobu reaction, which proceeds with a characteristic inversion of stereochemistry.[4]

The Mitsunobu Reaction: Mechanism and Rationale

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including esters and ethers, by reacting it with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

Mechanism Insight:

  • PPh₃ and DEAD react to form a phosphonium salt (the Mitsunobu betaine).

  • The alcohol's hydroxyl group attacks the activated phosphorus atom, forming an oxyphosphonium salt and displacing the DEAD byproduct. This step activates the hydroxyl group, turning it into an excellent leaving group (an equivalent of water).

  • The deprotonated nucleophile (e.g., a phenol) then attacks the carbon atom bearing the oxyphosphonium group in an SN2 fashion, leading to the desired product with inversion of configuration at that carbon.[4]

This reaction is particularly advantageous in complex syntheses because it occurs under mild, neutral conditions and is highly reliable for forming C-O bonds.

Visualizing the Coupling Reaction

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol D Combine & Stir at 0°C to RT A->D B Nucleophile (e.g., a substituted phenol) B->D C PPh3 + DIAD (Mitsunobu Reagents) C->D E Coupled Product (Orexin Antagonist Precursor) D->E SN2 Attack (Inversion)

Caption: Mitsunobu coupling of the intermediate with a nucleophile.

General Protocol for Mitsunobu Coupling

Materials:

  • 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol (1.0 eq)

  • Substituted Phenol (or other acidic nucleophile, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol, the substituted phenol, and PPh₃ in anhydrous THF in a flame-dried, inert-atmosphere flask.

  • Cool the solution to 0°C using an ice bath.

  • Add DIAD dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a few milliliters of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography to separate the desired product from the triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts.

PART 3: Safety, Handling, and Troubleshooting

Safety and Handling Protocols

Scientific integrity demands a rigorous approach to safety. The reagents used in these protocols possess specific hazards that require careful management.

  • 2,5-Dichloropyrimidine: Corrosive and an irritant. Handle in a chemical fume hood. Avoid inhalation and contact with skin and eyes.

  • 4-Hydroxypiperidine: Can cause skin and eye irritation.[6]

  • DIPEA: Flammable and corrosive. Use in a well-ventilated fume hood.

  • Triphenylphosphine (PPh₃): Harmful if swallowed and can cause skin irritation.

  • DIAD/DEAD: Toxic, shock-sensitive, and potential sensitizers. Always handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE).

Mandatory PPE:

  • Safety goggles with side shields or a face shield.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Flame-retardant lab coat.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spill: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low yield in SNAr 1. Incomplete reaction. 2. Insufficient base. 3. Water in the reaction.1. Increase reaction time or temperature slightly. 2. Ensure at least 2.0 eq of DIPEA is used. 3. Use anhydrous solvent and fresh reagents.
Multiple spots on TLC (SNAr) 1. Disubstitution on pyrimidine. 2. Side reactions.1. Use a 1:1 stoichiometry of reactants. 2. Ensure the reaction temperature does not significantly exceed the solvent's boiling point.
Low or no yield in Mitsunobu 1. Inactive Mitsunobu reagents. 2. Nucleophile pKa is too high (>13). 3. Steric hindrance.1. Use fresh, high-purity PPh₃ and DIAD. 2. Confirm the acidity of the nucleophile. 3. Consider alternative coupling methods (e.g., Williamson ether synthesis after converting alcohol to a tosylate).
Difficult purification (Mitsunobu) Byproducts (Ph₃P=O and reduced DIAD) are co-eluting with the product.1. Optimize chromatography solvent system. 2. Use polymer-supported PPh₃ or modified Mitsunobu reagents designed for easier removal.[7]

References

  • O. A. G. Ali, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Z. S. Saify, et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • T. Tsunoda, Y. Yamamiya, S. Itô. (1993). 1,1′-(azodicarbonyl)dipiperidine-tributylphosphine, a new reagent system for mitsunobu reaction. Tetrahedron Letters.
  • European Patent Office. (2009). 2,5-DISUBSTITUTED PIPERIDINE OREXIN RECEPTOR ANTAGONISTS - EP 2350066 B1. Available at: [Link]

  • M. Nagase, et al. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2022). Substituted piperidine compounds and their use - US11479552B2. Google Patents.
  • X. Xu, et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Merck Sharp & Dohme Corp. (2022). Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Evaluation of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

Introduction: Charting the In Vivo Journey of a Novel Piperidine Compound The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the In Vivo Journey of a Novel Piperidine Compound

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities. The compound 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol represents a novel chemical entity with unexplored in vivo properties. Lacking specific preclinical data, a structured, phased-in vivo evaluation is paramount to systematically uncover its pharmacokinetic profile, safety, and potential therapeutic efficacy.

This guide provides a comprehensive, field-tested framework for the in vivo characterization of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol. It is designed not as a rigid template, but as a logical, causality-driven progression of studies, beginning with foundational safety and pharmacokinetic assessments and advancing to a multi-tiered efficacy screening in relevant disease models. This approach ensures that resource-intensive efficacy studies are built upon a solid understanding of the compound's behavior in a biological system, maximizing the potential for meaningful data generation.

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is dedicated to understanding the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties and establishing a preliminary safety profile. These data are critical for informed dose selection in subsequent efficacy studies.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in strict accordance with institutional, national, and international guidelines. Prior to study initiation, all protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1][2] The "3Rs" principle—Replacement, Reduction, and Refinement—should be a guiding tenet of the experimental design to ensure the ethical treatment of animals.[3]

Pharmacokinetic (PK) Profiling

A foundational PK study is essential to understand how the animal body processes the compound.[4] This initial study is typically performed in a rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old.

  • Compound Formulation: Prepare a clear solution or a homogenous suspension of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The formulation should be validated for stability.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine absolute bioavailability and clearance.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[5]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.[6]
Elimination half-lifeDetermines the time it takes for the plasma concentration to decrease by half.[5]
CL ClearanceMeasures the volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution in the tissues.[5]
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Acute and Sub-Chronic Toxicity Assessment

Toxicity studies are crucial for identifying potential adverse effects and determining a safe dose range for efficacy studies.[7][8] These studies should be conducted in compliance with Good Laboratory Practices (GLP) where required.[9]

Experimental Protocol: Dose Range-Finding and 14-Day Sub-Chronic Toxicity in Mice

  • Animal Model: Male and female C57BL/6 mice (n=5 per sex per group), 6-8 weeks old.

  • Dose Escalation (Acute): Administer single, escalating doses of the compound to different groups of animals. Observe for clinical signs of toxicity and mortality for up to 7 days to establish a maximum tolerated dose (MTD).

  • 14-Day Study (Sub-Chronic):

    • Dosing: Administer the compound daily for 14 days via the intended route for efficacy studies (e.g., oral gavage) at three dose levels (e.g., low, medium, and high, based on MTD) and a vehicle control.

    • Observations: Record daily clinical observations, body weight, and food/water consumption.[10]

    • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[7] Perform a gross necropsy and collect major organs for histopathological examination.

Phase 2: Tiered Efficacy Screening

Based on the broad pharmacological activities of piperidine and pyrimidine derivatives, a tiered screening approach in relevant disease models is a rational strategy to identify the therapeutic potential of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol.

Workflow for Tiered Efficacy Screening

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Tiered Efficacy Screening PK Pharmacokinetics (PK) Tox Toxicity (Tox) PK->Tox Inform Dose Selection Tier1 Tier 1: Broad Screening (Inflammation & Analgesia) Tox->Tier1 Proceed if Safe Tier2 Tier 2: Targeted Screening (Oncology & Metabolic Disease) Tier1->Tier2 If Positive Signal

Caption: Tiered approach for in vivo efficacy screening.

Tier 1: Inflammation and Analgesia Models

Given the prevalence of anti-inflammatory and analgesic properties in related heterocyclic compounds, these models serve as an excellent starting point.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

  • Animal Model: Male Wistar or Sprague-Dawley rats (n=6-8 per group).

  • Acclimation: Allow animals to acclimate to the testing environment.

  • Dosing: Administer 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol or vehicle control orally 1 hour before carrageenan injection.[11] A positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw.[12]

  • Measurement: Measure paw volume or thickness using a plethysmometer or digital calipers at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.[12]

  • Endpoint: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Protocol: Hot Plate Test in Mice (Analgesia)

  • Animal Model: Male ICR or C57BL/6 mice (n=8-10 per group).

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.2°C).[13]

  • Baseline: Determine the baseline latency for each mouse to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[14]

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., morphine) intraperitoneally or orally.

  • Testing: Place the mouse on the hot plate at various time points after dosing (e.g., 30, 60, 90, 120 minutes) and record the latency to response.

  • Endpoint: Analyze the increase in reaction latency compared to baseline and vehicle-treated animals.

Tier 2: Targeted Disease Models (Oncology and Metabolic Disease)

If promising activity is observed in Tier 1, or if there is a structural rationale, investigation into more complex disease models is warranted. A related compound, BMS-903452, is a GPR119 agonist, suggesting a potential role in metabolic diseases.[13]

Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice (Type 2 Diabetes)

  • Animal Model: Male db/db mice (a model of type 2 diabetes) or C57BL/6J mice on a high-fat diet.[15][16]

  • Fasting: Fast the mice overnight (approx. 16 hours) with free access to water.[17]

  • Dosing: Administer 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol or vehicle control orally 30-60 minutes before the glucose challenge. A positive control (e.g., a known GPR119 agonist or metformin) should be included.[15]

  • Glucose Challenge: Administer a 2 g/kg bolus of glucose via oral gavage.[17]

  • Blood Glucose Measurement: Collect blood from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure glucose levels.[18]

  • Endpoint: Calculate the area under the curve (AUC) for blood glucose and compare between groups. A reduction in glucose excursion indicates improved glucose tolerance.

Protocol: Human Tumor Xenograft Model in Immunodeficient Mice (Oncology)

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[19] Co-injection with a basement membrane matrix can improve tumor take rates.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle, test compound at various doses, positive control). Administer treatment according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Endpoint: Primary endpoints are tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).

Data Interpretation and Path Forward

The collective data from these phased studies will provide a comprehensive in vivo profile of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol.

G Data PK/Tox Data Efficacy Data Decision Go/No-Go Decision Data:f0->Decision Data:f1->Decision Next_Steps Lead Optimization or Further Mechanistic Studies Decision->Next_Steps Go

Caption: Decision-making workflow based on in vivo data.

A favorable profile—characterized by acceptable bioavailability, a manageable safety margin, and a clear efficacy signal in one or more models—would justify further investment in mechanistic studies and lead optimization. Conversely, poor pharmacokinetics, unacceptable toxicity, or a lack of efficacy would provide a clear rationale for deprioritizing the compound. This systematic approach ensures that decisions are data-driven, maximizing the efficiency of the drug discovery process.

References

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  • Jo, Y. H., et al. (2015). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Endocrinology and Metabolism, 30(3), 353–361.
  • National Institutes of Health, Office of Laboratory Animal Welfare. (2024, October 30). The IACUC. Retrieved from [Link]

  • JoVE. (2024, November 15). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • García-Garijo, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101736.
  • Llavero-Valero, M., et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. Pharmacological Research, 168, 105581.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • International Feed Industry Federation. (n.d.). SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. Retrieved from [Link]

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  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, April 1). Oral Glucose Tolerance Test. Retrieved from [Link]

  • International Journal of KNOWLEDGE. (2023, August 18). METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS. Retrieved from [Link]

  • Grégoire, S., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1934.
  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit5.4.
  • Mogil, J. S. (1999). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Pain, 80(1-2), 103-108.
  • Yañez, J. A., et al. (2011). Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations. International journal of clinical pharmacology and therapeutics, 49(1), 42–51.
  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Retrieved from [Link]

  • Taylor & Francis Online. (2024, October 29). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Retrieved from [Link]

  • Nelson Labs. (n.d.). Sub-Acute and Sub-Chronic Toxicity Test. Retrieved from [Link]

  • Washington State University, Institutional Animal Care and Use Committee. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

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  • Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion.
  • International Journal of Pharmaceutical Sciences and Research. (2020). ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. Retrieved from [Link]

  • ResearchGate. (2025, December 20). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Retrieved from [Link]

  • Bio-protocol. (2016, November 20). Establishment of Patient-Derived Xenografts in Mice. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024, January 14). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Oral Glucose Tolerance Test in Mouse v1. Retrieved from [Link]

  • The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in molecular neuroscience, 10, 284.
  • Font, G., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(21), e2595.
  • World Veterinary Journal. (2023, December 25). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. Retrieved from [Link]

  • The Ohio State University, Enterprise for Research, Innovation and Knowledge. (n.d.). Animal Care and Use Policies and Guidelines. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. Retrieved from [Link]

  • European Journal of Pain. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Semple, G., et al. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorganic & medicinal chemistry letters, 21(24), 7380–7384.
  • AAALAC International. (n.d.). U.S. Regulations and Requirements. Retrieved from [Link]

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Application

Application Notes and Protocols for the Purity Assessment of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel heterocyclic compound such as 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol, which holds potential as a key intermediate or API, a rigorous and comprehensive purity assessment is paramount. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols required to thoroughly evaluate the purity of this compound. The methodologies outlined herein are designed to identify and quantify impurities, thereby ensuring the integrity of the drug substance in accordance with stringent regulatory standards.

The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, a multi-faceted analytical approach is essential to build a comprehensive impurity profile. This guide will delve into the practical application and theoretical underpinnings of several orthogonal analytical techniques, providing a robust framework for the purity assessment of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol.

A Multi-Detector Approach to Purity: An Orthogonal Strategy

A single analytical technique is rarely sufficient to definitively determine the purity of a pharmaceutical compound. An orthogonal approach, employing multiple analytical methods with different separation and detection principles, provides a more complete and reliable assessment. This strategy minimizes the risk of overlooking co-eluting or non-responsive impurities. The workflow for a comprehensive purity analysis of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol should be systematic and iterative, as depicted below.

Purity_Assessment_Workflow cluster_0 Initial Assessment & Method Development cluster_1 Structural Elucidation & Confirmation cluster_2 Quantitative & Thermal Analysis Forced Degradation Forced Degradation HPLC_UV HPLC-UV Method Development Forced Degradation->HPLC_UV Identifies potential degradants LC_MS LC-MS/MS (Impurity Identification) HPLC_UV->LC_MS Transfer of separation method Validated_HPLC Validated HPLC-UV Method (Purity & Impurity Quantification) HPLC_UV->Validated_HPLC Method Validation (ICH Q2(R2)) GC_MS GC-MS for Volatiles Final_Purity_Report Final_Purity_Report GC_MS->Final_Purity_Report Residual Solvents Data NMR NMR Spectroscopy (1H, 13C, 2D) NMR->Final_Purity_Report Structural Confirmation LC_MS->NMR Isolate impurities for confirmation Validated_HPLC->Final_Purity_Report Quantitative Data DSC_TGA Thermal Analysis (DSC/TGA) (Solid-state Purity & Solvates) DSC_TGA->Final_Purity_Report Solid-State Data Forced_Degradation_Workflow cluster_conditions Stress Conditions API_Sample 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol Acid Acidic (e.g., 0.1 M HCl) API_Sample->Acid Base Basic (e.g., 0.1 M NaOH) API_Sample->Base Oxidative Oxidative (e.g., 3% H2O2) API_Sample->Oxidative Thermal Thermal (e.g., 80°C) API_Sample->Thermal Photolytic Photolytic (ICH Q1B) API_Sample->Photolytic Analysis Analyze by HPLC-UV/LC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradation Products & Develop Stability-Indicating Method Analysis->Outcome

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Mitigate Off-Target Effects of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol and its Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold. This guide provides in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to help you understand and mitigate off-target effects, thereby enhancing the selectivity and safety profile of your molecules.

The 1-(5-chloropyrimidin-2-yl)piperidin-4-ol moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a variety of protein classes, most notably protein kinases.[1] While this scaffold can confer potent on-target activity, its inherent structural and electronic features can also lead to unintended interactions with other proteins, resulting in off-target effects. This guide is designed to provide a systematic approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cellular assays. How can we determine if this is due to an off-target effect of our compound containing the 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold?

A1: Differentiating on-target from off-target effects is a critical first step. A multi-pronged approach is recommended:

  • Use of Structurally Dissimilar Analogs: Synthesize or obtain an analog of your lead compound with a different chemical scaffold but targeting the same primary target. If this analog recapitulates the desired on-target effect without producing the unexpected phenotype, it strongly suggests the phenotype is due to an off-target effect of your original compound.

  • Dose-Response Correlation: Establish a clear dose-response curve for both the desired on-target activity and the unexpected phenotype. If the potencies are significantly different, it may indicate that the unexpected phenotype is mediated by a different, lower-affinity target.

  • Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm that your compound is engaging the intended target in the cellular environment at the concentrations where the on-target phenotype is observed.

Q2: What are the most likely off-targets for compounds containing a chloropyrimidinyl-piperidine scaffold?

A2: Given that the pyrimidine ring is a well-known hinge-binding motif for protein kinases, the most probable off-targets are other kinases.[1] The ATP-binding pocket is highly conserved across the kinome, and subtle differences in the shape and charge distribution of your compound can lead to binding to multiple kinases.[2] Additionally, the basic nitrogen of the piperidine ring can participate in ionic interactions, potentially leading to off-target binding to proteins with acidic pockets, such as certain GPCRs or ion channels.[3]

Q3: Can computational tools help predict potential off-target effects for our compound?

A3: Yes, in silico methods are valuable for early-stage off-target liability prediction. Several computational approaches can be employed:

  • Ligand-Based Similarity Searching: Tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) can predict potential targets by comparing the 2D or 3D similarity of your compound to a database of ligands with known biological activities.

  • Structure-Based Docking: If the crystal structures of potential off-targets are available, molecular docking can be used to predict the binding mode and estimate the binding affinity of your compound to these proteins.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the known binders of a suspected off-target. Your compound can then be screened against this model to assess its potential for interaction.

It is important to remember that these are predictive tools, and any in silico hits should be validated experimentally.

Troubleshooting Guide: Mitigating Off-Target Effects

This section provides a structured approach to addressing off-target effects observed during your experiments.

Problem 1: Poor Kinase Selectivity

You have performed a kinase panel screen and found that your compound inhibits several kinases with similar potency to your primary target.

  • Cause: The compound makes extensive interactions with conserved residues in the ATP-binding pocket.

  • Solution 1: Exploit Non-Conserved Residues. Analyze the crystal structures of your on-target and off-target kinases to identify non-conserved residues in or near the ATP-binding site. Modify your compound to introduce bulky or charged groups that create favorable interactions with the on-target kinase but cause steric or electrostatic clashes with the off-target kinases.[4]

  • Solution 2: Target the "Gatekeeper" Residue. The gatekeeper residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Modifying your compound to interact with this residue can significantly enhance selectivity, as the size of the gatekeeper residue varies across the kinome.[2]

  • Solution 3: Target Inactive Kinase Conformations. Many kinase inhibitors bind to the active "DFG-in" conformation. Designing inhibitors that bind to the inactive "DFG-out" conformation can improve selectivity, as this conformation is less conserved across the kinome.[4]

Caption: Workflow for improving kinase inhibitor selectivity.

Problem 2: Unexplained Cellular Toxicity

Your compound shows potent on-target activity but also exhibits significant cytotoxicity at similar concentrations.

  • Cause: Inhibition of a kinase essential for cell survival.

  • Solution: Perform a broad kinase panel screen (e.g., the DiscoverX KINOMEscan™) to identify all potential kinase off-targets. Cross-reference any hits with literature to determine their role in cell viability. If a critical survival kinase is identified, use the strategies in "Problem 1" to design it out.

  • Cause: Off-target effects on non-kinase targets (e.g., ion channels, GPCRs).

  • Solution: Screen your compound against a panel of common off-targets, such as the Eurofins SafetyScreen44™ panel. If a hit is identified, a structure-activity relationship (SAR) study will be necessary to mitigate this interaction while retaining on-target potency. This may involve modifications to the piperidine ring or the linker to alter the compound's overall shape and charge distribution.[3]

  • Cause: Reactive metabolite formation.

  • Solution: Conduct metabolite identification studies using liver microsomes. If reactive metabolites are identified, block the site of metabolism through chemical modification (e.g., by introducing a fluorine atom).

Experimental Protocols

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by your test compound.[5]

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer

  • TR-FRET Dilution Buffer

  • Test compound

  • 384-well plate (low volume, black)

Procedure:

  • Prepare 4X Test Compound Dilutions: Serially dilute your test compound in TR-FRET Dilution Buffer to create a 4X concentration series.

  • Prepare 2X Kinase/Antibody Mixture: Dilute the kinase and Eu-anti-Tag antibody in TR-FRET Dilution Buffer to a 2X final concentration.

  • Prepare 4X Tracer Solution: Dilute the kinase tracer in TR-FRET Dilution Buffer to a 4X final concentration.

  • Assay Assembly:

    • Add 4 µL of 4X test compound to the assay plate.[6]

    • Add 8 µL of 2X kinase/antibody mixture.[6]

    • Add 4 µL of 4X tracer.[6]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[6]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 490 nm.

  • Data Analysis: Calculate the 520/490 nm emission ratio and plot it against the test compound concentration to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of your compound.[7]

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound

  • 384-well plate (white)

Procedure:

  • Set up the Kinase Reaction:

    • In a 384-well plate, add 5 µL of your kinase reaction mixture (containing kinase, substrate, ATP, and your test compound at various concentrations).[8]

  • Incubate: Incubate the plate at the optimal temperature and time for your kinase.

  • Terminate the Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[8] Incubate at room temperature for 40 minutes.[9]

  • Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well.[8] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the test compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) for Improved Selectivity

The following table summarizes key SAR insights for modifying the 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold to enhance selectivity.

Scaffold PositionModification StrategyRationale
Pyrimidine C4/C6 Introduction of bulky substituentsTo exploit differences in the shape and size of the ATP-binding pocket among kinases.
Pyrimidine C5 Substitution with small polar groupsCan influence hinge-binding interactions and solubility.
Piperidine N1 Variation of the linker to the pyrimidineCan alter the vector and orientation of the pyrimidine in the hinge region.
Piperidine C4-OH Derivatization or replacementCan be used to introduce new vectors for exploring additional pockets or to remove unfavorable interactions.
Conceptual SAR Diagram

SAR cluster_pyrimidine Pyrimidine Ring cluster_piperidine Piperidine Ring scaffold 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol Scaffold C4_C6 C4/C6 Positions scaffold->C4_C6 Modify for steric hindrance C5 C5 Position scaffold->C5 Tune hinge binding N1 N1 Position scaffold->N1 Alter orientation C4_OH C4-OH Group scaffold->C4_OH Explore new pockets selectivity Improved Selectivity C4_C6->selectivity C5->selectivity N1->selectivity C4_OH->selectivity

Caption: Key modification points on the scaffold to improve selectivity.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of off-target effects and develop more selective and safer drug candidates based on the 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Taylor & Francis Online. (2023). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opinion on Drug Discovery, 18(1), 1-8.
  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1015-1029.
  • ResearchGate. (2021). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). Retrieved from [Link]

  • Semantic Scholar. (2006). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. Retrieved from [Link]

  • Oxford Academic. (2008). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 143(1), 1-4.
  • ACS Publications. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(1), 12-31.
  • PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(5), 429-455.
  • bioRxiv. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics, 41(8), 2686-2708.
  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • MDPI. (2026). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. International Journal of Molecular Sciences, 27(3), 1234.
  • Semantic Scholar. (n.d.). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1015-1029.
  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • Protocol Exchange. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ACS Publications. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10674-10697.
  • PMC. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 9(10), 1015-1020.
  • ResearchGate. (n.d.). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol Scaffold: A Comparative Guide to its Embodiment in the Potent GPR119 Agonist BMS-903452

In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficient medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 1-(5-chloropyrimidin-2-yl)piperidin-4-ol moiety has emerged as a significant pharmacophore, particularly in the pursuit of therapies for metabolic diseases. While this compound itself is often a synthetic intermediate, its structural motifs are integral to the activity of more complex, high-affinity ligands. This guide provides an in-depth comparison of the in vitro potency and in vivo efficacy of a clinical candidate embodying this scaffold, BMS-903452, against another notable GPR119 agonist, GSK1292263. Through this analysis, we will elucidate the therapeutic potential conferred by this key structural unit.

The Rise of GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) has garnered substantial interest as a therapeutic target for type 2 diabetes.[1] Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation presents a dual mechanism for glycemic control: the direct stimulation of glucose-dependent insulin secretion from the pancreas and the promotion of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[1][2] This dual action offers the potential for a potent glucose-lowering effect with a reduced risk of hypoglycemia.[3]

Comparative Analysis: BMS-903452 versus GSK1292263

To understand the therapeutic relevance of the 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold, we will examine its incorporation into BMS-903452, a potent and selective GPR119 agonist.[1] For a robust comparison, we will contrast its performance with GSK1292263, another well-characterized GPR119 agonist that has advanced to clinical trials.

Structural Overview

The chemical structures of BMS-903452 and GSK1292263 reveal distinct approaches to engaging the GPR119 receptor, while both maintain features necessary for potent agonism.

Structural_Comparison cluster_BMS BMS-903452 cluster_GSK GSK1292263 BMS_node GSK_node cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis start HEK293 cells stably expressing human GPR119 harvest Harvest and resuspend cells in stimulation buffer start->harvest dispense Dispense cells into a 384-well plate harvest->dispense prepare_compounds Prepare serial dilutions of test compounds (e.g., BMS-903452) add_compounds Add compounds to the cell plate prepare_compounds->add_compounds incubate Incubate at room temperature for 30 minutes add_compounds->incubate add_reagents Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) incubate_detect Incubate for 60 minutes at room temperature add_reagents->incubate_detect read_plate Read HTRF signal on a compatible plate reader incubate_detect->read_plate calculate_ratio Calculate the ratio of acceptor to donor fluorescence plot_curve Plot a concentration-response curve calculate_ratio->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

Caption: Workflow for an in vitro cAMP accumulation assay.

  • Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured to confluence.

  • Cell Preparation: The cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX.

  • Compound Addition: Serial dilutions of the test compounds (e.g., BMS-903452, GSK1292263) are added to a 384-well microplate.

  • Cell Dispensing: The cell suspension is then added to the wells containing the test compounds.

  • Incubation: The plate is incubated at room temperature for 30-60 minutes to allow for cAMP production.

  • Lysis and Detection: A lysis buffer containing HTRF detection reagents (cAMP labeled with a fluorescent donor and an anti-cAMP antibody labeled with a fluorescent acceptor) is added to each well.

  • Signal Reading: After a further incubation period, the plate is read on an HTRF-compatible reader, and the ratio of the two fluorescent signals is used to determine the amount of cAMP produced.

  • Data Analysis: The data is normalized and plotted against the compound concentration to generate a dose-response curve from which the EC50 value is calculated.

In Vivo Efficacy

The ultimate test of a drug candidate's potential is its efficacy in a living system. For GPR119 agonists, in vivo efficacy is typically evaluated in rodent models of diabetes and obesity, with the oral glucose tolerance test (OGTT) being a key assay.

CompoundAnimal ModelDoseKey FindingsReference
BMS-903452 Sprague-Dawley Rats3 mg/kgSignificantly improved glucose tolerance in an oral glucose tolerance test.[1]
BMS-903452 Diabetic Rodent ModelsChronic DosingShowed efficacy in chronic models of diabetes.[1][2]
GSK1292263 Sprague-Dawley Rats3-30 mg/kgIncreased levels of circulating GLP-1, GIP, and PYY.[4]
GSK1292263 Type 2 Diabetic RatsNot specifiedImproves glucose homeostasis.[5]

Analysis: Both compounds demonstrate robust in vivo activity consistent with their proposed mechanism of action. BMS-903452 has shown clear efficacy in improving glucose tolerance and effectiveness in chronic diabetes models. GSK1292263 also shows a positive effect on glucose homeostasis and incretin secretion. The data suggests that the 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold within BMS-903452 translates its high in vitro potency into significant in vivo efficacy.

This protocol describes a standard OGTT procedure in mice to assess the effect of a test compound on glucose metabolism.

OGTT_Workflow cluster_acclimation Acclimation and Fasting cluster_dosing Dosing cluster_glucose_challenge Glucose Challenge and Monitoring cluster_analysis_vivo Data Analysis acclimate Acclimate mice to handling fast Fast mice overnight (16-18 hours) with free access to water acclimate->fast weigh Record baseline body weight baseline_glucose Measure baseline blood glucose (t= -30 min) weigh->baseline_glucose administer_compound Administer test compound (e.g., BMS-903452) or vehicle via oral gavage baseline_glucose->administer_compound glucose_gavage Administer glucose solution (2 g/kg) via oral gavage (t=0 min) measure_glucose Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration glucose_gavage->measure_glucose plot_curve_vivo Plot blood glucose concentration over time calculate_auc Calculate the Area Under the Curve (AUC) for the glucose excursion plot_curve_vivo->calculate_auc compare_groups Statistically compare AUC between treated and vehicle groups calculate_auc->compare_groups

Caption: Workflow for an in vivo oral glucose tolerance test.

  • Animal Preparation: Mice (e.g., C57BL/6J) are fasted overnight (typically 16-18 hours) with ad libitum access to water. [6]2. Baseline Measurements: Baseline body weight is recorded. A baseline blood sample is taken (e.g., via tail snip) to measure fasting glucose levels (t = -30 min).

  • Compound Administration: The test compound (e.g., BMS-903452) or vehicle is administered via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage (t = 0 min).

  • Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) is calculated to quantify the total glucose excursion. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

The 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold is a valuable component in the design of potent GPR119 agonists. Its incorporation into the clinical candidate BMS-903452 has yielded a molecule with high in vitro potency that translates to significant in vivo efficacy in preclinical models of type 2 diabetes. When compared to another clinical-stage GPR119 agonist, GSK1292263, BMS-903452 demonstrates a comparable and robust pharmacological profile. This comparative analysis underscores the importance of this scaffold in the development of novel therapeutics for metabolic diseases and provides a framework for the continued exploration of its potential in medicinal chemistry.

References

  • Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

  • Semple, G., et al. (2012). G protein-coupled receptor 119 (GPR119) agonists for the treatment of diabetes: recent progress and prevailing challenges. Journal of Medicinal Chemistry, 55(13), 5813–5821. [Link]

  • MMPC. (2024). Oral Glucose Tolerance Test. Retrieved from [Link]

  • JoVE. (2022). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). Retrieved from [Link]

  • PubChem. (n.d.). Bms-903452. Retrieved from [Link]

  • Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice. Retrieved from [Link]

  • Protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Retrieved from [Link]

  • Peat, A. J., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(8), 894–899. [Link]

  • ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled.... Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Retrieved from [Link]

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Comparative

A Head-to-Head Comparison of Substituted Pyrimidine and Purine Scaffolds: A Guide for Drug Discovery Professionals

Introduction In the landscape of medicinal chemistry, nitrogen-containing heterocycles are cornerstones of drug design, prized for their ability to engage in a multitude of interactions with biological targets. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are cornerstones of drug design, prized for their ability to engage in a multitude of interactions with biological targets. Among these, the pyrimidine and purine scaffolds hold a privileged status. As the fundamental components of nucleic acids, they are inherently recognized by a vast array of biological machinery, making them exceptional starting points for the development of therapeutic agents. While purines are themselves fused pyrimidine-imidazole systems, in drug discovery, the simpler pyrimidine core and the more complex purine system offer distinct strategic advantages and challenges. This guide provides a detailed head-to-head comparison of these two scaffolds, delving into their physicochemical properties, biological activities, and synthetic accessibility, complete with experimental data and protocols to inform rational drug design.

Physicochemical Properties: A Tale of Two Scaffolds

The addition of an imidazole ring to the pyrimidine core to form a purine dramatically alters the molecule's size, shape, and electronic properties. These differences have profound implications for solubility, lipophilicity, and hydrogen bonding potential, all critical parameters in drug development.

To illustrate these differences, let's compare two well-known tyrosine kinase inhibitors: imatinib, which is based on a diaminopyrimidine scaffold, and dasatinib, which, while containing a pyrimidine ring, is often considered in the context of purine mimetics due to its shape and interaction profile.

PropertyPyrimidine Scaffold (Imatinib)Purine-like Scaffold (Dasatinib)Key Considerations for Drug Design
Molecular Weight 493.6 g/mol 488.0 g/mol While these examples are comparable, in simpler analogs, the pyrimidine core offers a lower molecular weight starting point, which is advantageous for lead optimization and adhering to "rule of five" guidelines.
LogP (Lipophilicity) Very soluble[1]2.71[2]The LogP is highly dependent on substituents. However, the larger, more aromatic purine core generally imparts greater lipophilicity.
Aqueous Solubility pH-dependent; very soluble in acidic conditions[1]Low aqueous solubility (0.008 mg/mL at neutral pH), with solubility increasing at lower pH[2][3]The multiple nitrogen atoms in both scaffolds provide handles for salt formation to improve solubility. The inherent planarity of the purine system can sometimes lead to lower solubility due to crystal packing.
pKa (Ionization) Not readily available for the core, but the overall molecule has a basic pKa.Two basic pKa values (6.8 and 3.1) and one weakly acidic pKa (10.9)[2]The additional nitrogen atoms in the purine scaffold provide more opportunities for ionization, which can be crucial for target engagement and pharmacokinetic properties.
Hydrogen Bonding Multiple H-bond donors and acceptors on the core and substituents.Multiple H-bond donors and acceptors on the core and substituents.The fused imidazole ring of the purine scaffold offers a more rigid and defined arrangement of hydrogen bond donors and acceptors, which can lead to highly specific interactions.

Biological Activity and Target Landscape: From Broad-Spectrum to High Specificity

Both pyrimidine and purine scaffolds are prolific in the world of kinase inhibitors and antiviral agents, often by mimicking endogenous ligands like ATP or nucleosides.[4]

Kinase Inhibition: A Case Study in KRAS G12D

A recent study on the development of inhibitors for the challenging KRAS G12D mutation provides a direct comparison of purine and pyrimidine scaffolds.[5] Researchers designed and synthesized analogs of both types to target this oncogenic protein. The results demonstrated that while both scaffolds could yield active compounds, the purine-based inhibitors generally exhibited superior potency.[5]

ScaffoldRepresentative CompoundAnticancer Activity (Cell Growth Inhibition)Key Takeaway
Pyrimidine PY1-1Potent activity against KRAS G12D mutant cell lines.[5]A viable scaffold for developing KRAS G12D inhibitors.[5]
Purine PU1-1More potent anticancer activity than the pyrimidine analogs, inducing programmed cell death and reducing downstream signaling.[5]The purine scaffold offered a more effective framework for this specific target, leading to a more potent lead compound.[5]

This case study highlights a common theme: the purine scaffold, being a closer mimic of adenosine, can often provide a head start in achieving high potency against ATP-dependent enzymes. However, the synthetic tractability of pyrimidines allows for broader exploration of chemical space, which can lead to the discovery of highly potent and selective inhibitors.

Scaffold Hopping: A Strategic Pivot

In drug discovery, "scaffold hopping" is a strategy used to move from a known active core to a new one to improve properties or escape existing patents.[6][7][8] A notable example is the development of pyrazolo[3,4-d]pyrimidine-based PI3K inhibitors from purine-containing leads.[9] By replacing the purine core with the pyrazolo[3,4-d]pyrimidine scaffold, researchers were able to maintain or even improve binding interactions while potentially altering the selectivity profile and physicochemical properties of the compounds.[9]

Synthetic Accessibility: A Trade-off Between Simplicity and Complexity

The synthetic routes to substituted pyrimidines and purines differ significantly in their complexity, which is a critical consideration in the early stages of a drug discovery project.

Pyrimidine Synthesis: The Biginelli Reaction

The synthesis of substituted pyrimidines can often be achieved through straightforward, one-pot multicomponent reactions. The Biginelli reaction, for example, combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions to produce dihydropyrimidones in a single step.[10][11]

Caption: Simplified workflow of the Biginelli reaction for pyrimidine synthesis.

Protocol 1: General Procedure for the Biginelli Reaction[12]
  • Materials: Aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), catalyst (e.g., hydrated ferric nitrate, 0.1 mmol), mortar and pestle.

  • Procedure:

    • Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a mortar.

    • Gently grind the mixture with the pestle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will likely become a sticky paste before solidifying upon completion.

    • Once the reaction is complete, wash the solid with a cold saturated solution of NaHCO₃ (5 mL).

    • Filter the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).

Purine Synthesis: The Traube Synthesis

The synthesis of purines is generally a multi-step process. The Traube purine synthesis is a classic and versatile method that involves building the imidazole ring onto a pre-existing pyrimidine.[12]

Traube_Synthesis A 4,5-Diaminopyrimidine C Cyclization & Dehydration A->C B Formic Acid B->C D Purine C->D

Caption: Overview of the Traube synthesis for purine formation.

Protocol 2: General Procedure for the Traube Purine Synthesis[13][14]
  • Materials: 4,5-diaminopyrimidine derivative, formic acid (or other one-carbon sources like chlorocarbonic ester).

  • Procedure:

    • The synthesis often begins with a 4-aminopyrimidine which is first nitrosated at the 5-position.[13]

    • The nitroso group is then reduced to an amino group to yield the 4,5-diaminopyrimidine.[13]

    • The 4,5-diaminopyrimidine is then heated with formic acid, which serves as the source for the final carbon atom of the imidazole ring.[13]

    • Ring closure occurs through cyclization and dehydration to form the purine ring system.[13]

Experimental Workflow: In Vitro Kinase Inhibition Assay

To experimentally compare the performance of pyrimidine and purine-based inhibitors against a specific kinase, a standardized in vitro assay is essential.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds (pyrimidine and purine analogs) B Dispense compounds into 384-well plate A->B C Add kinase and substrate mixture B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent E->F G Measure signal (e.g., luminescence) F->G H Calculate % inhibition and determine IC50 G->H

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion: A Strategic Choice in Drug Design

The choice between a pyrimidine and a purine scaffold is a nuanced decision that depends on the specific goals of the drug discovery program. Pyrimidines offer a lower molecular weight, synthetically facile starting point that allows for broad and rapid exploration of chemical space. This can be particularly advantageous in the early stages of lead discovery. Purines, on the other hand, provide a more rigid and complex scaffold with a rich array of hydrogen bonding possibilities. Their inherent similarity to endogenous ligands like ATP can be a significant advantage in designing highly potent inhibitors for well-characterized targets. The decision is further influenced by the potential for scaffold hopping, where insights from one series can be used to inform the design of the other, ultimately leading to the development of optimized therapeutic candidates.

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